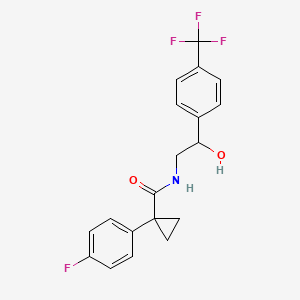
1-(4-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H17F4NO2 and its molecular weight is 367.344. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Development and Applications
Synthesis and Radiolabeling : This compound belongs to a class of fluorinated derivatives, which have been synthesized and radiolabeled for biological studies. For instance, fluorine-18 labeled derivatives have been developed for potential use in PET imaging, demonstrating the utility of such compounds in neuroimaging and receptor binding studies to assess dynamic changes in neurotransmitter levels (Lang et al., 1999).
Metal-Free Electrophilic Cyclization : The compound's synthesis also involves metal-free electrophilic fluoro-cyclization techniques, indicating its relevance in organic synthesis and the development of novel synthetic methodologies (Lourie et al., 2015).
Antipathogenic Activity : Research into thiourea derivatives related to the structure of this compound has shown significant antipathogenic activity, suggesting potential applications in developing antimicrobial agents (Limban et al., 2011).
Chemical and Physical Properties
Optical and Electronic Properties : Studies on monofluorinated cyclopropanecarboxylates, similar in structure, have explored their optical and electronic properties, providing insights into their potential use in advanced materials and electronic applications (Haufe et al., 2002).
Polymer Chemistry Applications : The compound's derivatives have been utilized in polymer chemistry, such as in the enzymatically catalyzed oxidative polymerization, highlighting its versatility in creating polymers with specific characteristics (Pang et al., 2003).
Advanced Material Development
Fluorinated Polyimides : The compound's fluorinated derivatives have been employed in synthesizing polyimides with low dielectric constants and high optical transparency, important for microelectronic applications (Tao et al., 2009).
Liquid Crystalline Polysiloxanes : The introduction of fluorinated moieties, as seen in derivatives of this compound, into monomers for polysiloxanes has led to materials with high smectogenic properties, useful in the creation of liquid crystalline materials (Bracon et al., 2000).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO2/c20-15-7-5-13(6-8-15)18(9-10-18)17(26)24-11-16(25)12-1-3-14(4-2-12)19(21,22)23/h1-8,16,25H,9-11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELDRYKYHCMGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


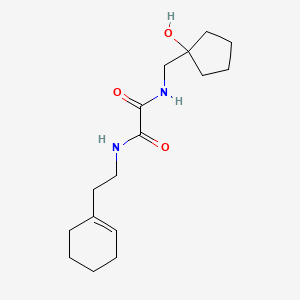

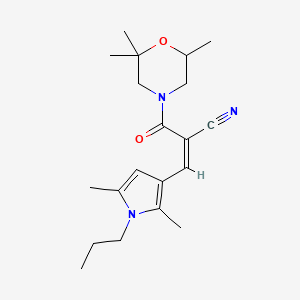

![N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2469508.png)

![methyl [(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2469512.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2469514.png)
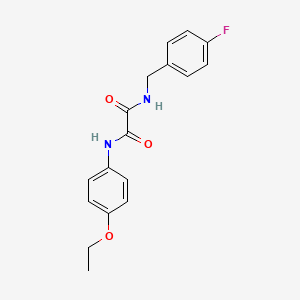
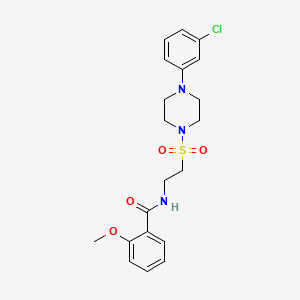
![3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2469519.png)
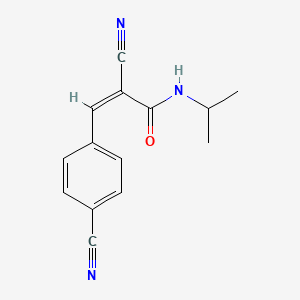
![5-(4-Phenylpiperazin-1-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2469522.png)